molecular formula C28H32N6O2S2 B2773208 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 609792-43-0

2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2773208
CAS No.: 609792-43-0
M. Wt: 548.72
InChI Key: BDTQXYBZIYWJHJ-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple triazole rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the ethyl and phenacylsulfanyl groups. Common reagents used in these reactions include ethyl bromide, phenacyl chloride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new triazole derivatives with different functional groups .

Scientific Research Applications

2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
  • 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

What sets 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[[4-ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6O2S2/c1-3-33-25(29-31-27(33)37-19-23(35)21-13-7-5-8-14-21)17-11-12-18-26-30-32-28(34(26)4-2)38-20-24(36)22-15-9-6-10-16-22/h5-10,13-16H,3-4,11-12,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTQXYBZIYWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CCCCC3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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